

Early Phase I Clinical Trial Results of AZD3514: A Technical Whitepaper

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Compound of Interest

Compound Name: AZD3514

Cat. No.: B612185

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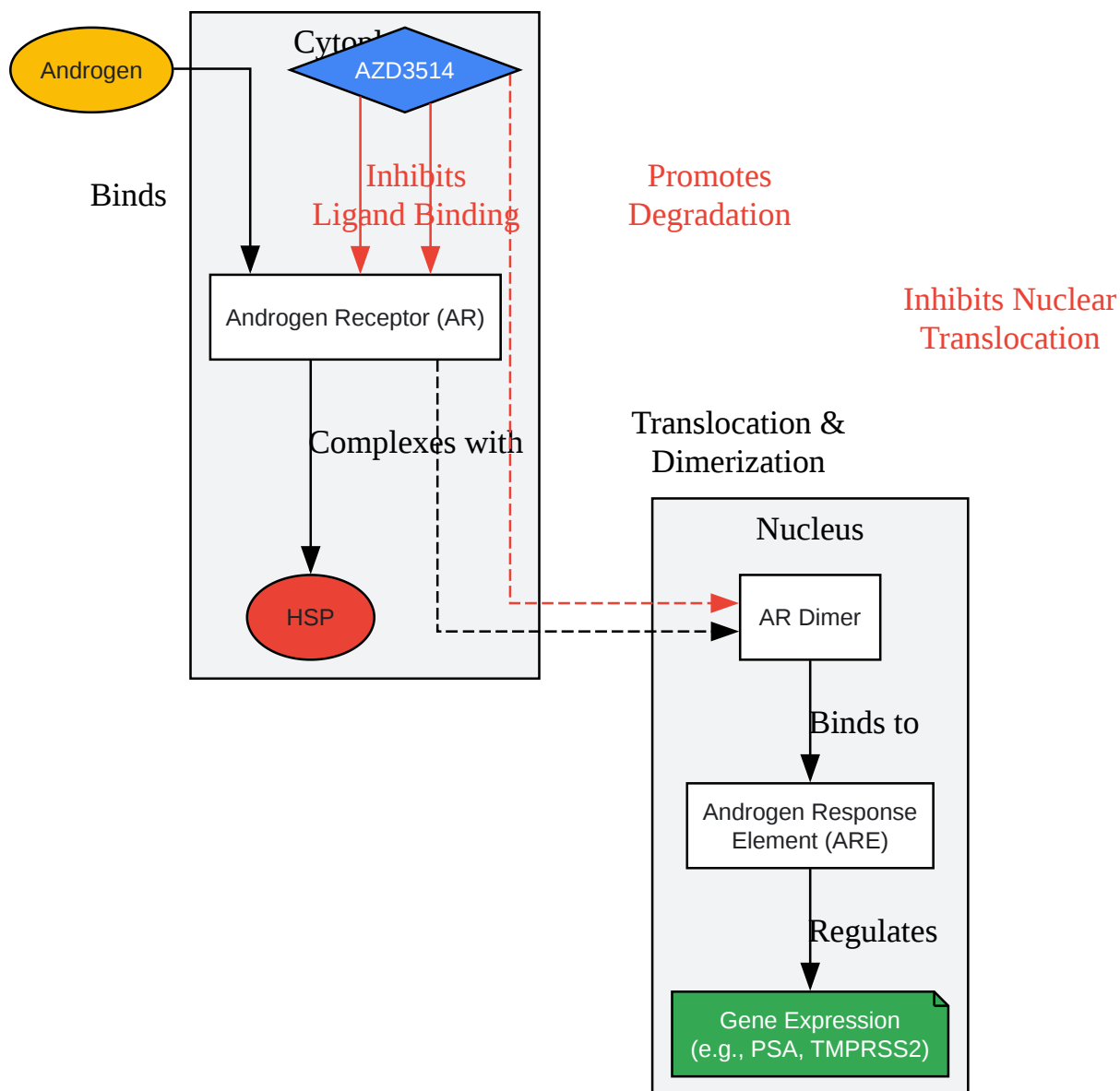
For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is a first-in-class, orally bioavailable, selective androgen receptor (AR) down-regulator (SARD) that also inhibits androgen-dependent and -independent AR signaling.^{[1][2]} Unlike traditional anti-androgen therapies that primarily block ligand binding, **AZD3514** exhibits a dual mechanism of action by not only inhibiting the nuclear translocation of the AR but also by reducing the overall levels of the AR protein.^{[1][2][3]} This novel approach held promise for the treatment of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. This technical guide provides an in-depth overview of the early phase I clinical trial results for **AZD3514**, including detailed experimental protocols and a summary of the quantitative data.

Mechanism of Action

AZD3514 modulates AR signaling through two distinct mechanisms. Firstly, it inhibits the ligand-driven nuclear translocation of the AR. Secondly, it leads to a down-regulation of AR protein levels. This dual action suggests that **AZD3514** could be effective in both androgen-dependent and androgen-independent conditions, potentially overcoming resistance mechanisms that emerge with conventional anti-androgen therapies. Preclinical studies demonstrated that **AZD3514** could inhibit the growth of androgen-dependent prostate tumors and also showed anti-tumor activity in a mouse model of CRPC.



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Caption: AZD3514 dual mechanism of action on the androgen receptor signaling pathway.

Phase I Clinical Trial Design and Protocols

Two parallel first-in-human phase I studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **AZD3514** in patients with advanced CRPC.

Study 1 (NCT01162395): This study involved a dose-escalation design with two schedules.

- Schedule A: Once-daily (QD) oral administration of **AZD3514**.
- Schedule B: Twice-daily (BID) oral administration of **AZD3514**, initiated to increase drug exposure based on pharmacokinetic assessments.

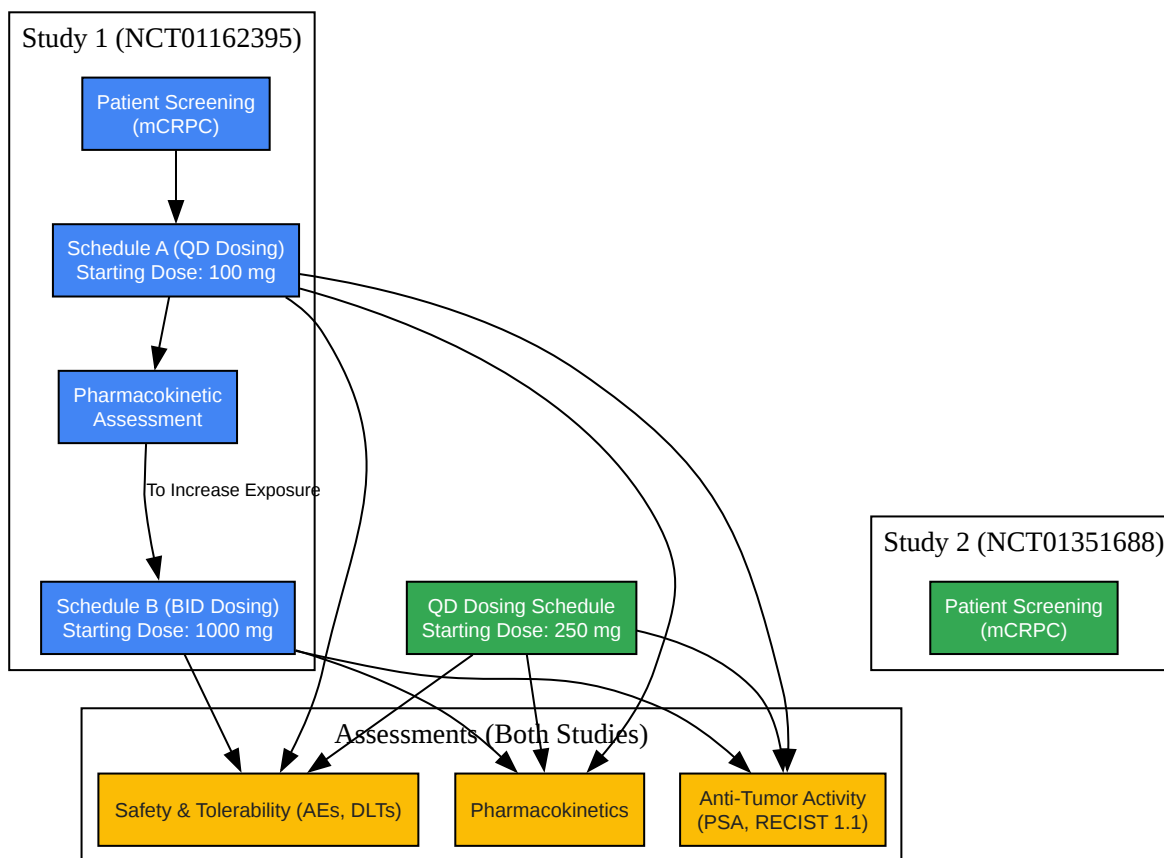
Study 2 (NCT01351688): This study explored a once-daily (QD) oral dosing schedule.

Patient Population: Patients enrolled had metastatic CRPC and had progressed on prior hormonal therapies.

Dose Escalation: A standard 3+3 dose-escalation design was employed. The starting dose in Study 1 (Schedule A) was 100 mg QD, and in Schedule B was 1000 mg BID. In Study 2, the starting dose was 250 mg QD. The formulation was switched from capsules to tablets at the 1000 mg QD dose level in Study 1.

Assessments:

- Safety and Tolerability: Adverse events (AEs) were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol.
- Pharmacokinetics: Plasma concentrations of **AZD3514** were measured to assess its absorption, distribution, metabolism, and excretion.
- Anti-tumor Activity: Prostate-specific antigen (PSA) levels were monitored, and tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.



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Caption: Workflow of the two parallel phase I clinical trials for **AZD3514**.

Preclinical Experimental Protocols

The preclinical characterization of **AZD3514** involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and anti-tumor activity.

Cell Lines:

- LNCaP and LAPC4 human prostate cancer cell lines (androgen-sensitive).

- VCaP human prostate cancer cell line (expresses wild-type AR).
- DU145 human prostate cancer cell line (AR-negative).
- HCT116 human colon carcinoma cell line (AR-negative).
- U2OS human osteosarcoma cells transfected with AR.

In Vitro Assays:

- Cell Proliferation Assays: LNCaP and LAPC4 cells were grown in steroid-free media supplemented with dihydrotestosterone (DHT), and cell numbers were determined after 7 days of treatment with **AZD3514** or enzalutamide.
- Gene Expression Analysis (RT-PCR): The expression of AR-regulated genes, such as PSA and TMPRSS2, was measured in LNCaP and LAPC4 cells after 24 hours of treatment with **AZD3514** in the presence or absence of DHT.
- Western Blot Analysis: The effect of **AZD3514** on AR protein levels was assessed in LNCaP and LAPC4 cells after 24 hours of treatment. The impact on cytoplasmic and nuclear AR levels was also investigated.
- AR Nuclear Translocation Assay: The ability of **AZD3514** to inhibit androgen-induced translocation of AR from the cytoplasm to the nucleus was examined in LNCaP and U2OS-AR cells.

In Vivo Models:

- Hershberger Assay: The in vivo AR antagonist activity of **AZD3514** was evaluated in castrated rats by assessing its ability to inhibit testosterone-induced increases in the weight of seminal vesicles and ventral prostate.
- Dunning R3327H Rat Prostate Adenocarcinoma Model: The anti-tumor efficacy of once-daily oral administration of **AZD3514** was evaluated in male Copenhagen rats bearing these androgen-dependent tumors.

- **HID28 Mouse Model of CRPC:** The activity of a structurally related compound, ARD1, was assessed in this androgen-independent patient-derived xenograft model.

Clinical Trial Results

A total of 70 patients with CRPC were treated across the two phase I studies.

Patient Demographics and Dosing:

Study	Number of Patients	Dosing Schedule	Starting Dose
Study 1	49		
35 (Schedule A)	QD	100 mg	
14 (Schedule B)	BID	1000 mg	
Study 2	13	QD	250 mg
Combined	8 of the 70 patients received AZD3514 with abiraterone.		

Safety and Tolerability:

The most frequently reported drug-related adverse events were nausea and vomiting. A dose of 2000 mg BID was considered non-tolerable due to Grade 2 nausea and vomiting. No adverse events met the protocol-defined criteria for dose-limiting toxicity.

Adverse Event	Grade 1/2 Frequency (N=70)	Grade 3 Frequency (N=70)
Nausea	79% (55 patients)	1.4% (1 patient)
Vomiting	49% (34 patients)	1.4% (1 patient)

Other common side effects included tiredness, lack of energy, loss of appetite, indigestion, diarrhea, and constipation.

Anti-Tumor Activity:

AZD3514 demonstrated moderate anti-tumor activity in this heavily pre-treated patient population.

Efficacy Endpoint	Result
PSA Declines ($\geq 50\%$)	13% (9 out of 70 patients)
Objective Soft Tissue Responses (RECIST 1.1)	17% (4 out of 24 evaluable patients in Study 1)
Disease Stabilization at 6 months	30 out of 70 patients had no sign of cancer worsening.
Disease Stabilization at 1 year	15 out of 70 patients had no sign of cancer worsening.

Conclusion

The two parallel phase I clinical trials demonstrated that **AZD3514** has moderate anti-tumor activity in patients with advanced CRPC. The observed PSA declines, objective soft tissue responses, and durable disease stabilizations provide a rationale for the continued development of selective androgen receptor down-regulators (SARDs). However, the clinical utility of **AZD3514** was limited by significant levels of nausea and vomiting, which made the highest safe dose unacceptable as a long-term treatment. These studies highlighted the potential of the SARD therapeutic class and underscored the need for future research into related compounds with more favorable side effect profiles.

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References

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